Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate
CAS No.:
Cat. No.: VC17671373
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO5S |
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Molecular Weight | 259.28 g/mol |
IUPAC Name | methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate |
Standard InChI | InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3 |
Standard InChI Key | SKDVABFGPGBNAV-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₅S | Derived |
Molecular Weight | 259.27 g/mol | Calculated |
SMILES | COC1=C(C(=C(C=C1)S(=O)(=O)C)N)C(=O)OC | Derived |
InChIKey | Not explicitly reported | — |
The compound’s structure is corroborated by analogous compounds, such as 2-amino-5-methanesulfonyl-4-methoxybenzoic acid (CAS: 1258639-90-5), which shares the same aromatic substitution pattern but lacks the methyl ester moiety.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is documented, its production can be inferred from related methodologies. A two-step approach, similar to the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid , provides a plausible framework:
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Sulfonation and Protection:
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Deprotection and Isolation:
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Duration | Yield |
---|---|---|---|
1 | Methanesulfonyl chloride, DCM, 0–5°C | 6–9 hr | ~70% |
2 | HCl/NaOH, reflux | 3–5 hr | ~85% |
This route mirrors the efficiency of the CN103304453A patent , which achieves 75% total yield for a structurally similar compound.
Physicochemical Properties
Spectral Data
Although experimental spectra for this compound are unavailable, predictions based on its analog (CID 50989187) suggest:
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¹H NMR: Peaks for methoxy (δ 3.8–4.0 ppm), methyl ester (δ 3.7 ppm), and aromatic protons (δ 6.5–7.5 ppm).
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IR: Stretches for sulfonyl (1350–1160 cm⁻¹), ester carbonyl (1720 cm⁻¹), and amino (3350 cm⁻¹).
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and ester groups.
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions, given the ester linkage.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structural features align with bioactive molecules:
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Sulfonamide analogs: Known for antimicrobial and anti-inflammatory activity.
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Prodrug potential: Esterification enhances membrane permeability, with in vivo hydrolysis releasing the active carboxylic acid.
Agrochemical Research
Methanesulfonyl groups are prevalent in herbicide formulations, suggesting potential use in agrochemical discovery.
Precaution | Guideline |
---|---|
Personal Protection | Gloves, goggles, ventilation |
Storage | Cool, dry place; inert atmosphere |
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